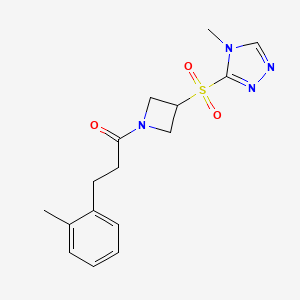

1-(3-((4-甲基-4H-1,2,4-三唑-3-基)磺酰基)氮杂环丁烷-1-基)-3-(邻甲苯基)丙-1-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of complex organic compounds often involves multi-step reactions that build upon simpler molecules. In the case of 3-acylamino-4-hydroxymethyl-2-oxo-1-sulfoazetidines, the process begins with enantiomers of 4-hydroxymethyl-2-azetidinone, which are derived from L-malic acid. These starting materials are crucial for the subsequent sulfonation at the N-1 position. A novel amidine-N-sulfonic acid is prepared and utilized for this purpose, indicating a specialized approach to introducing the sulfonyl group into the azetidine ring. The synthesis route is not only focused on constructing the core structure but also on enabling further functionalization, as evidenced by the preparation of 4-acetoxymethyl derivatives with potential antibacterial properties .

Molecular Structure Analysis

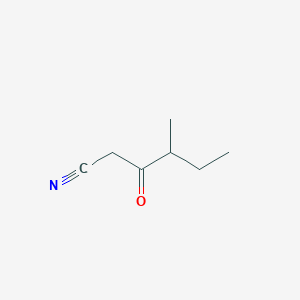

The molecular structure of compounds like 1-(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)-3-(o-tolyl)propan-1-one is characterized by the presence of a sulfonyl group attached to an azetidine ring. This structural motif is significant as it can undergo various migrations, which is a key aspect of the compound's reactivity and potential applications. For instance, the sequential 1,3-N- to C- and 1,3-C- to C-migration of sulfonyl groups is a notable reaction pathway that can lead to the formation of C-sulfonylated 1,4-diazepines. Such transformations are indicative of the dynamic nature of the sulfonyl group within these molecular frameworks .

Chemical Reactions Analysis

The chemical reactivity of sulfonyl-containing compounds is diverse. The ability of the sulfonyl group to migrate between nitrogen and carbon atoms is a testament to this versatility. In the context of synthesizing 1,4-diazepines, the sulfonyl group migration occurs through a thermal aza-[5 + 2] cycloaddition reaction, which is an example of how these groups can be strategically manipulated to construct more complex heterocyclic systems. This type of reaction is typically performed under mild conditions, which is advantageous for maintaining the integrity of sensitive functional groups within the molecule .

Physical and Chemical Properties Analysis

While the provided data does not include specific details on the physical and chemical properties of 1-(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)-3-(o-tolyl)propan-1-one, it can be inferred that the presence of both sulfonyl and triazolyl groups would influence these properties. The sulfonyl group is known to be polar and can impact the solubility and reactivity of the compound. The triazolyl group, being a heterocycle containing nitrogen, could contribute to the compound's potential as a pharmacophore. The physical properties such as melting point, boiling point, and solubility would be determined by the overall molecular structure and the presence of these functional groups .

科学研究应用

合成和反应性

1-磺酰基-1,2,3-三唑,例如与所讨论的化学结构相关的那些,是有机合成中的有价值的中间体。它们用于多取代吡咯的区域控制合成,该过程涉及在镍 (0) 催化剂存在下与末端炔烃和磺酰叠氮化物的反应。该方法能够通过双键转位和阿尔德-烯反应生产各种多取代吡咯(Miura, Hiraga, Biyajima, Nakamuro, & Murakami, 2013)。

杂环化合物合成

磺酰基-1,2,3-三唑部分充当用于将氮原子引入各种杂环的反应性中间体的稳定前体。这些在合成和药物化学中都至关重要,其中中间体通过环加成和其他反应促进复杂结构的合成。此类转化对于创建各种杂环化合物至关重要,杂环化合物是许多药物和材料的基本组成部分(Zibinsky & Fokin, 2013)。

光诱导异构化

含有磺酰基的化合物,类似于目标分子,表现出有趣的物理光学性质,例如在光照射下发生反式-顺式异构化。这种性质对于材料科学很重要,尤其是在分子开关和数据存储材料的开发中。在特定波长的光照射下可逆地在异构体之间切换的能力在创建响应材料方面具有实际应用(Kucharski, Janik, Motschmann, & Raduege, 1999)。

高能材料合成

磺酰基的化学性质有助于合成高能材料。例如,涉及四氢吡喃基保护的 1,3-二卤-2-丙醇与对甲苯磺酰胺的反应序列导致高纯度高能化合物的合成。这展示了含磺酰基化合物在生成在推进剂和炸药中具有潜在应用的材料中的作用(Singh, Sikder, & Sikder, 2005)。

抗菌活性增强

磺胺嘧啶的化学修饰,一种与目标分子在结构上相关的分子,证明了通过结构改变提高抗菌活性的潜力。这种方法已经导致了针对革兰氏阴性菌(包括耐药菌株)的功效增强的化合物的开发。此类研究强调了结构修饰在药物开发中的重要性以及磺酰基-三唑衍生物在发现新的抗菌剂中的作用(Sendai, Hashiguchi, Tomimoto, Kishimoto, Matsuo, Kondo, & Ochiai, 1985)。

属性

IUPAC Name |

3-(2-methylphenyl)-1-[3-[(4-methyl-1,2,4-triazol-3-yl)sulfonyl]azetidin-1-yl]propan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4O3S/c1-12-5-3-4-6-13(12)7-8-15(21)20-9-14(10-20)24(22,23)16-18-17-11-19(16)2/h3-6,11,14H,7-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHUDGUTTXIGFSQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CCC(=O)N2CC(C2)S(=O)(=O)C3=NN=CN3C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)-3-(o-tolyl)propan-1-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(5-Chloropyrimidin-2-yl)amino]-1-thiophen-2-yl-1-thiophen-3-ylethanol](/img/structure/B2514424.png)

![S-(1,3-benzothiazol-2-yl) 2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]-3-pyridinecarbothioate](/img/structure/B2514426.png)

![(2-Methoxypyridin-3-yl)-[4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]methanone](/img/structure/B2514430.png)

![N-(3-chlorobenzyl)-3-(7,8-dimethoxy-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B2514437.png)

![tert-butyl N-methyl-N-[2-(methylsulfamoyl)ethyl]carbamate](/img/structure/B2514440.png)

![(2S)-2-[2-(naphthalen-1-yl)acetamido]propanoic acid](/img/structure/B2514443.png)

![2-((7-acetyl-4-oxo-3-(o-tolyl)-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2514444.png)